4-(1-ethoxyethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-ethoxyethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ethoxyethyl)-1H-pyrazole typically involves the reaction of ethyl vinyl ether with hydrazine hydrate, followed by cyclization. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Acidic or basic catalysts to facilitate the cyclization
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Materials: Ethyl vinyl ether and hydrazine hydrate
Reaction Conditions: Controlled temperature and pressure
Purification: Distillation or recrystallization to obtain pure product
Chemical Reactions Analysis
Types of Reactions
4-(1-ethoxyethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: Formation of pyrazole N-oxide
Reduction: Conversion to corresponding hydrazine derivatives
Substitution: Electrophilic substitution at the pyrazole ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Halogenating agents like bromine or chlorine
Major Products
Oxidation: Pyrazole N-oxide
Reduction: Hydrazine derivatives
Substitution: Halogenated pyrazoles
Scientific Research Applications
4-(1-ethoxyethyl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Investigated for its potential as an enzyme inhibitor
Medicine: Explored for its anti-inflammatory and analgesic properties
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(1-ethoxyethyl)-1H-pyrazole involves its interaction with specific molecular targets:
Enzyme Inhibition: Binds to active sites of enzymes, inhibiting their activity
Pathways: Modulates signaling pathways involved in inflammation and pain
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-1H-pyrazole
- 4-ethyl-1H-pyrazole
- 4-(1-methoxyethyl)-1H-pyrazole
Properties
CAS No. |
2228423-28-5 |
---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
4-(1-ethoxyethyl)-1H-pyrazole |
InChI |
InChI=1S/C7H12N2O/c1-3-10-6(2)7-4-8-9-5-7/h4-6H,3H2,1-2H3,(H,8,9) |
InChI Key |
JGVLAPRHNBXEGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)C1=CNN=C1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.